N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide
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Overview
Description
N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide is a synthetic compound that features a piperidine ring, a tert-butyl group, and a cyclobutylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with tert-butyl and cyclobutylidene groups under controlled conditions. The process may include steps such as:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl halides or tert-butyl alcohols in the presence of a base.
Cyclobutylidene Addition: The cyclobutylidene moiety can be introduced via cycloaddition reactions or through the use of cyclobutylidene precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxopiperidine-1-carboxylate: This compound features a similar piperidine ring and tert-butyl group but differs in the presence of an oxo group.
Tert-butyl 4-amino-1-piperidinecarboxylate: This compound has an amino group instead of the cyclobutylidene moiety.
Uniqueness
N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide is unique due to the presence of the cyclobutylidene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)15-13(17)16-9-7-12(8-10-16)11-5-4-6-11/h4-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUXCHYZNDEWKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(=C2CCC2)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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